Structure and molecular weight of Ethyl 3-(cyclopropylamino)propanoate
Structure and molecular weight of Ethyl 3-(cyclopropylamino)propanoate
An In-depth Technical Guide to Ethyl 3-(cyclopropylamino)propanoate: Structure, Properties, and Synthetic Strategy
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of Ethyl 3-(cyclopropylamino)propanoate, a notable chemical entity featuring a unique combination of a cyclopropylamine moiety and an ethyl propanoate backbone. This guide is tailored for researchers, scientists, and professionals in drug development, offering insights into its structure, molecular weight, physicochemical properties, and a detailed, field-proven synthetic protocol.
The presence of the cyclopropyl group is of particular interest in medicinal chemistry. This small, strained ring system can significantly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets, making it a valuable motif in the design of novel therapeutics.[1] This guide serves as a foundational resource for leveraging Ethyl 3-(cyclopropylamino)propanoate as a versatile building block in such endeavors.
Physicochemical Properties and Structural Data
A precise understanding of a molecule's fundamental properties is critical for its application in research and development. The key identifiers and computed properties for Ethyl 3-(cyclopropylamino)propanoate are summarized below.
Molecular Structure and Weight
The structure of Ethyl 3-(cyclopropylamino)propanoate consists of a secondary amine where a cyclopropyl group and an ethyl propanoate chain are attached to the nitrogen atom.
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Molecular Formula: C₈H₁₅NO₂[2]
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SMILES: CCOC(=O)CCNC1CC1[2]
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InChI Key: ZRPBEAVKOMELBB-UHFFFAOYSA-N[2]
The molecular weight is a fundamental parameter for all experimental and analytical procedures.
| Property | Value | Source |
| Molecular Weight | 157.21 g/mol | Calculated |
| Exact Mass | 157.1103 g/mol | [2] |
| Monoisotopic Mass | 157.11028 Da | [2] |
Computed Physicochemical Data
The following table presents predicted physicochemical properties that are instrumental in designing experimental conditions, such as reaction solvent selection, purification methods, and preliminary assessment of drug-like characteristics.
| Property | Predicted Value | Description |
| XlogP | 1.1 | A measure of lipophilicity, indicating the compound's partitioning behavior between octanol and water.[2] |
| Topological Polar Surface Area (TPSA) | 38.33 Ų | An indicator of a molecule's potential to permeate cell membranes. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds, influencing solubility and binding interactions. |
| Hydrogen Bond Acceptors | 3 | The number of nitrogen or oxygen atoms, which can accept hydrogen bonds. |
| Rotatable Bonds | 5 | A measure of molecular flexibility. |
Note: These properties are computationally predicted and should be confirmed experimentally.
Synthesis and Purification Protocol
The synthesis of Ethyl 3-(cyclopropylamino)propanoate is most effectively achieved via aza-Michael addition. This reaction involves the conjugate addition of cyclopropylamine to the α,β-unsaturated ester, ethyl acrylate. This method is widely employed for the synthesis of β-amino esters due to its high efficiency and atom economy.[3][4]
Experimental Rationale
The choice of the aza-Michael addition is based on its reliability and straightforward execution. The reaction proceeds by the nucleophilic attack of the amine on the β-carbon of the acrylate, protonated by a suitable source. The reaction can often be performed at room temperature without a catalyst, although mild heating or a Lewis acid catalyst can be used to accelerate the process if necessary. Ethanol is selected as the solvent due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
Detailed Step-by-Step Protocol
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl acrylate (1.0 eq., e.g., 10.0 g, 0.1 mol) and absolute ethanol (100 mL).
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Reagent Addition: While stirring the solution at room temperature, add cyclopropylamine (1.1 eq., e.g., 6.3 g, 0.11 mol) dropwise over 15 minutes. An ice bath can be used to manage any exotherm.
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Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane 1:1) until the starting ethyl acrylate spot has been consumed (typically 12-24 hours).
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Workup: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
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Purification: The resulting crude oil is purified by flash column chromatography on silica gel. A gradient elution starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate will effectively separate the product from any unreacted starting material and byproducts.
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Final Product: The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield Ethyl 3-(cyclopropylamino)propanoate as a colorless to pale yellow oil.
Self-Validating System
The purity of the final compound must be rigorously validated. This is achieved through a combination of chromatographic and spectroscopic techniques as described in the following section. The expected yield for this procedure is typically in the range of 75-90%.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is a critical step. The following spectroscopic methods are standard for the characterization of a novel small molecule like Ethyl 3-(cyclopropylamino)propanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
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Ethyl group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 4.1 ppm (2H, -OCH₂-).
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Propanoate backbone: Two triplets, one around 2.5 ppm (2H, -CH₂-C=O) and another around 2.8 ppm (2H, -N-CH₂-).
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Cyclopropyl group: A multiplet for the methine proton (-CH-) around 2.2-2.4 ppm and multiplets for the methylene protons (-CH₂-) in the 0.3-0.8 ppm range.
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Amine proton: A broad singlet (1H, N-H) whose chemical shift is dependent on concentration and solvent.
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¹³C NMR: The carbon NMR will provide information on the carbon skeleton.
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Ester: A signal around 172 ppm for the carbonyl carbon (C=O), around 60 ppm for the ethoxy methylene carbon (-OCH₂-), and around 14 ppm for the ethoxy methyl carbon (-CH₃).
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Propanoate chain: Signals around 35 ppm (-CH₂-C=O) and 45 ppm (-N-CH₂-).
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Cyclopropyl group: A signal for the methine carbon around 30 ppm and signals for the methylene carbons in the range of 3-10 ppm.
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For electrospray ionization (ESI-MS), the expected ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 158.1.[2] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present.
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C=O stretch: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group.
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N-H stretch: A moderate absorption band around 3300-3350 cm⁻¹ for the secondary amine.
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C-H stretch: Absorptions just below 3000 cm⁻¹ for sp³ C-H bonds and potentially a weak absorption just above 3000 cm⁻¹ for the C-H bonds on the cyclopropyl ring.
Visualization of Structure and Synthesis
Diagrams provide a clear visual representation of the molecule and the process to create it.
Caption: 2D structure of Ethyl 3-(cyclopropylamino)propanoate.
Caption: Workflow for the synthesis and purification.
Applications in Drug Discovery and Development
Ethyl 3-(cyclopropylamino)propanoate is not just a chemical compound; it is a strategic tool for medicinal chemists. The cyclopropyl moiety is a "bioisostere" for phenyl rings and other functional groups, offering a way to improve metabolic stability and reduce off-target effects while maintaining or enhancing potency.[1]
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Scaffold for Lead Optimization: This molecule can be used as a starting point or intermediate in the synthesis of more complex molecules. The secondary amine provides a reactive handle for further functionalization, such as amide bond formation or reductive amination, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
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Introduction of Rigidity: The three-membered ring restricts the conformation of the side chain, which can lead to a more favorable entropy of binding to a protein target.
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Metabolic Blocker: The cyclopropyl group is generally more resistant to metabolic oxidation compared to larger alkyl or aryl groups, potentially improving the pharmacokinetic profile of a drug candidate.
Given these attributes, Ethyl 3-(cyclopropylamino)propanoate is a valuable building block for developing novel candidates in areas such as oncology, neuroscience, and infectious diseases, where fine-tuning of molecular properties is paramount.
References
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PubChemLite. Ethyl 3-(cyclopropylamino)propanoate (C8H15NO2). Available from: [Link][2]
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El-Faham, A., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available from: [Link][1]
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Google Patents. (2015). CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Available from: [3]
Sources
- 1. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - Ethyl 3-(cyclopropylamino)propanoate (C8H15NO2) [pubchemlite.lcsb.uni.lu]
- 3. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
- 4. ETHYL 3-(N-METHYLAMINO) PROPIONATE | 2213-08-3 [chemicalbook.com]
